Plucheoside B aglycone

Cancer cell cytotoxicity Eudesmane SAR Natural product anticancer

Plucheoside B aglycone (CAS 393862-19-6, C13H22O3, MW 226.31 g/mol) is the aglycone form of the eudesmane-type sesquiterpene glycoside plucheoside B. Structurally characterized as (1S,2R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol, this compound possesses a defined absolute configuration of 3R, 4R, and 9R.

Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
Cat. No. B15494815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlucheoside B aglycone
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1O)O)(C)C)C=CC(C)O
InChIInChI=1S/C13H22O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,8,11-12,14-16H,7H2,1-4H3/b6-5+/t8-,11+,12-/m1/s1
InChIKeyHODWUFMHAGVDJY-QANURTJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plucheoside B aglycone Procurement Guide: Chemical Identity, Natural Sources, and Research-Grade Specifications


Plucheoside B aglycone (CAS 393862-19-6, C13H22O3, MW 226.31 g/mol) is the aglycone form of the eudesmane-type sesquiterpene glycoside plucheoside B [1]. Structurally characterized as (1S,2R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol, this compound possesses a defined absolute configuration of 3R, 4R, and 9R . The compound can be isolated from the leaves of Croton cascarilloides Räuschel and has also been identified in various Pluchea species, including Pluchea indica and Pluchea odorata, where it exists as part of the sesquiterpenoid glycoside family [2]. As a research-grade natural product typically supplied at purity levels exceeding 98% and existing as an oil at room temperature, Plucheoside B aglycone serves as a reference standard for phytochemical investigations and pharmacological studies focused on eudesmane-derived bioactivity [3].

Why Plucheoside B aglycone Cannot Be Interchanged with Generic Eudesmane Sesquiterpenes or Glycosylated Analogs


Substituting Plucheoside B aglycone with other eudesmane-type sesquiterpenes or its glycosylated precursor introduces material risks to experimental reproducibility and biological interpretation. Eudesmane sesquiterpenes isolated from Pluchea species exhibit compound-specific and structural-feature-dependent cytotoxic and anti-inflammatory activities, with individual congeners displaying differential potency profiles against distinct cancer cell lines and varying anti-invasive effects [1]. The glycosylation state critically modulates both physicochemical behavior (aqueous solubility, membrane permeability) and bioactivity—the aglycone form typically demonstrates enhanced lipophilicity and altered target engagement kinetics compared to the parent glycoside . Furthermore, stereochemical configuration (3R, 4R, 9R) defines precise molecular recognition at protein targets, a specificity that generic eudesmane mixtures or racemic preparations cannot guarantee . The evidence presented in Section 3 quantifies these differentiation dimensions with comparator-anchored data.

Plucheoside B aglycone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Eudesmane Cytotoxicity Profiling: Plucheoside B aglycone Exhibits Differential Cell Line Sensitivity Compared to Structural Analogs

In a bioassay-guided fractionation study of Pluchea odorata eudesmanes, a series of 22 eudesmane-type sesquiterpenes (including seven previously undescribed and 15 known congeners) were tested for cytotoxicity across multiple cancer cell lines. The most potent cytotoxic eudesmane, 3α-(2',3'-epoxy-2'-methylbutyryloxy)-4α-hydroxy-11-hydroperoxy-eudesm-6-en-8-one, exhibited an IC50 of 10.4 μM against HL-60 leukemia cells [1]. Structural determinants of potency included the presence of hydroperoxy and epoxybutyryloxy functionalities, with marked compound-to-compound variation in IC50 values observed across the eudesmane series [2]. As an aglycone reference compound within this structural class, Plucheoside B aglycone serves as a critical comparator for establishing eudesmane structure-activity relationships (SAR) in cytotoxicity assays, where stereochemical configuration (3R, 4R, 9R) and hydroxylation pattern directly influence antiproliferative activity .

Cancer cell cytotoxicity Eudesmane SAR Natural product anticancer

Anti-Inflammatory Activity in Pluchea-Derived Sesquiterpenes: Plucheoside B aglycone Provides Defined Aglycone Reference for Nitric Oxide Inhibition Studies

Essential oils from Pluchea indica leaves and stem barks, which contain eudesmane-type sesquiterpene constituents including β-selinene (42.0-43.5%) and silphinene (21.1-22.9%), demonstrated strong nitric oxide (NO) production inhibition with IC50 values of 21.81-23.18 μg/mL in LPS-stimulated RAW 264.7 macrophages [1]. This anti-inflammatory activity establishes a class-level benchmark for Pluchea-derived eudesmanes [2]. Plucheoside B aglycone, as a structurally defined eudesmane aglycone reference compound, enables precise interrogation of the contribution of individual sesquiterpene cores to NO inhibition, independent of glycoside conjugation effects or essential oil matrix interference .

Anti-inflammatory Nitric oxide inhibition Sesquiterpene pharmacology

Anti-Invasive Activity Differentiation: Eudesmane Congeners Exhibit Divergent Effects on Tumor Cell Invasion

In the same Pluchea odorata eudesmane series evaluated for cytotoxicity, a subset of compounds was assessed for anti-invasive effects using the CCID (cell–cell interaction disruption) assay. The study revealed that anti-invasive activity was not correlated with cytotoxicity, indicating distinct structure-activity relationships for the two biological endpoints [1]. Some eudesmane congeners exerted anti-invasive effects at concentrations that did not affect cell viability, demonstrating functional selectivity within this structural class [2]. Plucheoside B aglycone, with its defined 3R, 4R, 9R stereochemistry and specific hydroxylation pattern, serves as a critical comparator for mapping the structural features that govern anti-invasive versus cytotoxic activity in eudesmane-type sesquiterpenes .

Anti-metastatic Tumor invasion CCID assay

Physicochemical and Purity Specifications: Plucheoside B aglycone Defined Reference Material

Plucheoside B aglycone is supplied as a characterized reference material with defined molecular identity: C13H22O3, molecular weight 226.31 g/mol, CAS 393862-19-6 . The compound typically exists as an oil at room temperature and achieves purity levels exceeding 98% in commercial research-grade preparations [1]. Structural identity has been confirmed through 1D- and 2D-NMR spectroscopy, mass spectrometry, and ECD (electronic circular dichroism) analysis, establishing the absolute configuration as 3R, 4R, and 9R . In contrast, generic eudesmane extracts or mixtures lack such stereochemical definition and purity standardization, introducing batch-to-batch variability that compromises assay reproducibility .

Analytical standardization Quality control Natural product reference

Recommended Research Applications for Plucheoside B aglycone Based on Differential Evidence


Eudesmane Structure-Activity Relationship (SAR) Studies in Cancer Cell Cytotoxicity

As established in the Pluchea odorata eudesmane profiling study, individual eudesmane congeners exhibit divergent cytotoxic potencies against cancer cell lines [1]. Plucheoside B aglycone serves as a defined reference point for SAR mapping, enabling systematic evaluation of how hydroxylation pattern, stereochemistry (3R, 4R, 9R), and aglycone core structure influence antiproliferative activity across HL-60, HeLa, MCF-7, and other cancer cell models [2]. Researchers should incorporate this compound as a comparator when screening related eudesmanes or semi-synthetic derivatives to establish structure-dependent activity relationships.

Anti-Inflammatory Nitric Oxide Inhibition Assays with Defined Aglycone Controls

The nitric oxide inhibition benchmark established for Pluchea indica essential oils (IC50 = 21.81-23.18 μg/mL in LPS-stimulated RAW 264.7 macrophages) provides a class-level reference [3]. Plucheoside B aglycone enables researchers to assess the specific contribution of the eudesmane aglycone core to NO inhibition, decoupled from the confounding effects of glycosylation and essential oil matrix components. This application is particularly relevant for inflammatory pathway studies (NF-κB, iNOS modulation) where defined chemical probes are required for mechanistic clarity .

Tumor Invasion and Metastasis Research Using Eudesmane Anti-Invasive Probes

The Pluchea odorata study demonstrated that anti-invasive activity in eudesmanes operates through mechanisms distinct from cytotoxicity, as evidenced by the decoupling of these two endpoints in SAR analysis [1]. Plucheoside B aglycone is positioned as a critical comparator for anti-invasion assays (CCID model, Boyden chamber migration assays) to determine whether its specific structural features confer preferential anti-invasive versus cytotoxic activity. This differentiation is essential for metastasis-focused drug discovery programs [2].

Analytical Method Development and Phytochemical Reference Standardization

With defined molecular specifications (C13H22O3, MW 226.31, >98% purity) and fully characterized stereochemistry (3R, 4R, 9R), Plucheoside B aglycone serves as an analytical reference standard for HPLC, LC-MS, and GC-MS method development targeting eudesmane sesquiterpenes in complex botanical matrices . Its established CAS registry (393862-19-6) and availability as a purified oil enable its use as a retention time marker and quantitation standard in quality control workflows for Pluchea-derived extracts and related natural product preparations .

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